
2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes an indene core substituted with a 3,5-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 3,5-dimethoxybenzaldehyde with indan-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired indene-dione structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and conditions. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to diol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, including signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dimethoxyphenyl)acetic acid: Shares the 3,5-dimethoxyphenyl group but differs in the core structure.
2,3-Dimethoxybenzoic acid: Contains similar methoxy groups but has a benzoic acid core.
3-Acetoxy-2-methylbenzoic acid: Another related compound with different functional groups.
Uniqueness
2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
19055-50-6 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2-(3,5-dimethoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C17H14O4/c1-20-11-7-10(8-12(9-11)21-2)15-16(18)13-5-3-4-6-14(13)17(15)19/h3-9,15H,1-2H3 |
Clave InChI |
AHLWEUWFJNAVLN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)
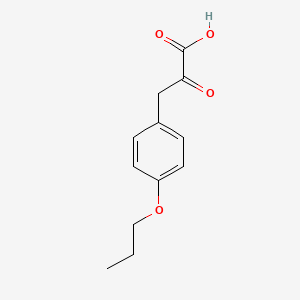

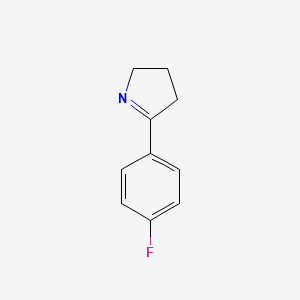
![N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)

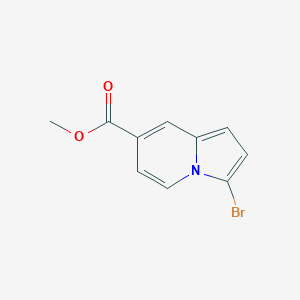
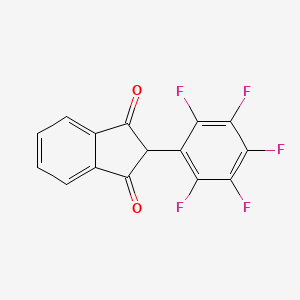
![7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13681746.png)
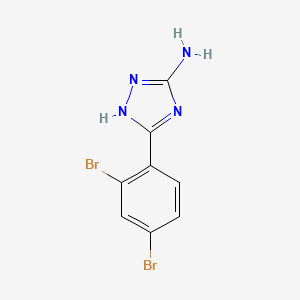



![7-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13681759.png)
